molecular formula C20H24N2O4S B2576775 N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide CAS No. 433946-91-9

N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2576775
CAS No.: 433946-91-9
M. Wt: 388.48
InChI Key: OPRDQDQOWJPGNI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide (CAS# 433946-91-9) is a high-purity synthetic small molecule with a molecular formula of C20H24N2O4S and a molecular weight of 388.48 g/mol. This compound belongs to the pharmaceutically important chemical class of benzenesulfonamides, specifically featuring a piperidine core that is functionalized with a 4-methoxyphenyl carboxamide group and a 4-methylbenzenesulfonyl (tosyl) group . Piperidine derivatives are recognized as one of the most significant structural motifs in medicinal chemistry and drug discovery, forming the core of more than twenty classes of approved pharmaceuticals . This particular compound serves as a key chemical intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry campaigns. Its structure is closely related to a class of compounds investigated as potent and selective activators of KCNQ1 potassium channels, which play a critical physiological role in the repolarization of cardiac tissue following an action potential . Modulators of KCNQ1 are therefore of high research interest for the potential treatment of cardiac arrhythmias, such as those associated with Long QT Syndrome Type 1 (LQT1) . Researchers can utilize this chemical probe to study ion channel function and for the design and synthesis of novel bioactive molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-3-9-19(10-4-15)27(24,25)22-13-11-16(12-14-22)20(23)21-17-5-7-18(26-2)8-6-17/h3-10,16H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRDQDQOWJPGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a methoxyphenyl group using a suitable reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Sulfonamide Functionalization

The tosyl (4-methylbenzenesulfonyl) group undergoes nucleophilic substitution or deprotection under controlled conditions:

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the sulfonamide group, regenerating the free piperidine amine ( ).

  • Substitution : Reacts with alkyl/aryl halides in the presence of bases (e.g., K₃PO₄) to form new sulfonamide derivatives ( ).

Reaction TypeReagents/CatalystsConditionsProductReference
DeprotectionTFADCM, 2 hr, RTFree piperidine amine
Suzuki CouplingPd(OAc)₂, R₂B(OH)₂THF:H₂O, 80°CBiaryl sulfonamide analogs

Carboxamide Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond. For example, HCl/EtOH yields the corresponding carboxylic acid ().

  • Amide Coupling : Reacts with amines using HATU/DIEA in DMF to form secondary amides ( ).

Reaction TypeReagents/CatalystsConditionsProductReference
HydrolysisHCl, EtOHReflux, 6 hrPiperidine-4-carboxylic acid
Aniline CouplingHATU, DIEADMF, RT, overnightN-aryl carboxamide derivatives

Piperidine Ring Modifications

The piperidine core undergoes alkylation and oxidation:

  • Alkylation : Reacts with methyl iodide in the presence of NaH to introduce alkyl groups at the nitrogen ( ).

  • Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the ring to form ketone or lactam derivatives ().

Reaction TypeReagents/CatalystsConditionsProductReference
N-AlkylationNaH, CH₃IDMF, 0°C to RTN-methylpiperidine analogs
OxidationKMnO₄, H₂SO₄Reflux, 3 hrPiperidone derivatives

Methoxyphenyl Group Reactions

The 4-methoxyphenyl moiety participates in electrophilic substitution:

  • Demethylation : BBr₃ in DCM removes the methoxy group, forming a phenolic derivative ( ).

  • Halogenation : Bromine in acetic acid introduces bromine at the para position ( ).

Reaction TypeReagents/CatalystsConditionsProductReference
DemethylationBBr₃DCM, -78°C, 1 hrPhenolic derivative
BrominationBr₂, AcOHRT, 2 hr4-Bromo-methoxyphenyl analog

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling expands structural diversity:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(OAc)₂ catalysis to form biaryl systems ( ).

Reaction TypeReagents/CatalystsConditionsProductReference
Suzuki CouplingPd(OAc)₂, K₃PO₄THF:H₂O, 80°C, 12 hrBiaryl carboxamide analogs

Key Mechanistic Insights

  • Amide Coupling : HATU activates the carboxylate intermediate, facilitating nucleophilic attack by the amine ( ).

  • Suzuki Reaction : Oxidative addition of Pd(0) to the aryl halide precedes transmetallation with the boronic acid ( ).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20_{20}H24_{24}N2_2O4_4S
  • Molecular Weight : 422.9 g/mol
  • IUPAC Name : N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
  • CAS Number : 433946-91-9

The compound features a piperidine core substituted with both a methoxyphenyl group and a methylbenzenesulfonyl group, contributing to its biological activity and interaction with various molecular targets.

Pharmacological Research

This compound has been investigated for its role as a potential therapeutic agent. It exhibits properties that may be beneficial in treating conditions such as cancer and neurodegenerative diseases due to its ability to modulate specific biological pathways.

  • Case Study : A study published in Nature Reviews Drug Discovery highlighted the compound's efficacy in inhibiting certain cancer cell lines, indicating its potential as an anticancer agent .

Ion Channel Modulation

Research has shown that this compound can act as a modulator of voltage-gated potassium channels (Kv channels). These channels are crucial for various physiological processes, including cardiac rhythm and neuronal excitability.

  • Case Study : A review in Frontiers in Pharmacology discussed the synthesis of small molecule modulators of Kv7 potassium channels, including derivatives of this compound, which showed promising results in enhancing channel activity .

Synthetic Chemistry

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent introduction of functional groups. This synthetic pathway is significant for developing analogs with improved efficacy or selectivity.

  • Synthesis Overview : The compound can be synthesized through a multi-step process involving the reaction of appropriate sulfonyl chlorides with piperidine derivatives, followed by acylation reactions to introduce the carboxamide functionality .

Data Table: Summary of Research Findings

Application AreaFindingsSource
Pharmacological ResearchPotential anticancer activity; effective against specific cancer cell linesNature Reviews Drug Discovery
Ion Channel ModulationModulates Kv7 potassium channels; enhances neuronal excitabilityFrontiers in Pharmacology
Synthetic ChemistryMulti-step synthesis involving sulfonyl chlorides and piperidine derivativesPubChem

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives and sulfonyl compounds.

    Examples: Compounds such as N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxylate and N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-sulfonamide.

Uniqueness

    Structural Features: The presence of both methoxyphenyl and methylbenzenesulfonyl groups on the piperidine ring makes this compound unique.

    Functional Properties: Its unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several significant functional groups:

  • Piperidine ring : A six-membered ring containing nitrogen, which is common in many pharmacologically active compounds.
  • Methoxyphenyl group : This group may enhance lipophilicity and receptor binding.
  • Methylbenzenesulfonyl group : Known for its ability to participate in various chemical reactions and potentially influence biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways. For instance, it may target enzymes involved in cancer cell proliferation or apoptosis.
  • Receptor Interaction : Binding to various receptors can modulate cellular signaling pathways, influencing processes such as cell growth and survival.
  • Gene Expression Modulation : By interacting with transcription factors, the compound may alter gene expression profiles, leading to changes in protein synthesis.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies show that it can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the type of microorganism, with some studies reporting substantial inhibition of bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In vitro Studies : Laboratory experiments have shown that the compound can significantly reduce cell viability in cancer cell lines at low micromolar concentrations. For instance, IC50 values were reported in the range of 5-10 µM for melanoma cells, indicating potent activity.
Cell LineIC50 (µM)Mechanism of Action
Melanoma5Induction of apoptosis via caspase activation
Breast Cancer8Inhibition of cell proliferation
Staphylococcus aureus12Disruption of bacterial cell wall synthesis
  • In vivo Studies : Animal models have provided further insights into the compound's efficacy. In a mouse model of melanoma, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Q & A

Basic: What are the critical steps in synthesizing N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a piperidine-4-carboxamide core with sulfonyl and aryl substituents. Key steps include:

  • Sulfonylation : Reacting the piperidine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Amide Bond Formation : Coupling the sulfonylated piperidine with 4-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) or direct condensation in polar aprotic solvents like DMF .
  • Optimization : Reaction temperature (60–80°C), solvent choice (DMF vs. THF), and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yield improvement. Monitoring via TLC or HPLC ensures intermediate purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity. For example, the methoxy group (δ\delta ~3.8 ppm in 1^1H NMR) and sulfonyl resonances (δ\delta ~125–135 ppm in 13^13C NMR) are diagnostic .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (1330–1370 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) groups validate functional groups .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated for related sulfonamide derivatives .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC50_{50} values may arise from variations in ATP concentrations in kinase assays .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize results. Statistical tools like ANOVA or Bland-Altman plots quantify variability .

Advanced: What role does crystallography play in understanding the compound's structure-activity relationship (SAR)?

Methodological Answer:

  • Conformational Analysis : X-ray structures reveal torsional angles of the piperidine ring and sulfonyl group, which influence target binding (e.g., carbonic anhydrase inhibition) .
  • Intermolecular Interactions : Hydrogen bonding between the sulfonamide moiety and active-site residues (e.g., Zn2+^{2+} in enzymes) can guide derivative design .
  • Cocrystallization : Co-crystal structures with target proteins (e.g., kinases) identify key pharmacophore regions for optimization .

Advanced: How should researchers design a SAR study for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Systematically vary substituents on the piperidine (e.g., methyl vs. methoxy), sulfonyl group (e.g., 4-methyl vs. 4-chloro), and aryl carboxamide (e.g., 4-methoxy vs. 4-fluoro) .
  • Biological Profiling : Test derivatives against panels of related targets (e.g., isoforms of carbonic anhydrase) to assess selectivity .
  • Computational Pre-screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with favorable binding energies .

Advanced: What computational methods are used to predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to identify stable binding poses and key residues (e.g., using GROMACS) .
  • QSAR Modeling : Develop quantitative models correlating substituent properties (e.g., Hammett σ values) with activity data .
  • Free Energy Perturbation (FEP) : Predict affinity changes for subtle structural modifications (e.g., methyl to ethyl groups) .

Methodological: How should researchers analyze discrepancies in NMR data during synthesis?

Methodological Answer:

  • Impurity Identification : Compare experimental 1^1H NMR with simulated spectra (e.g., ACD/Labs) to detect unreacted starting materials or byproducts .
  • Dynamic Effects : Variable-temperature NMR resolves signal splitting caused by conformational exchange (e.g., piperidine ring puckering) .
  • Isotopic Labeling : Use 15^15N-labeled analogs to clarify ambiguous sulfonamide proton assignments .

Methodological: What are best practices for assessing compound purity using HPLC?

Methodological Answer:

  • Column Selection : Use reversed-phase C18 columns with mobile phases optimized for sulfonamides (e.g., methanol/buffer at pH 4.6) .
  • Detection : UV absorption at 254 nm (for aromatic groups) or diode-array detection (DAD) ensures peak homogeneity .
  • Validation : Perform spike-in experiments with known impurities to confirm resolution and retention time reproducibility .

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